H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH
Description
H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH is a linear heptapeptide composed of methionine (Met), valine (Val), isoleucine (Ile), threonine (Thr), and lysine (Lys) residues. Its sequence includes hydrophobic residues (Met, Val, Ile) and polar uncharged residues (Thr), with a positively charged lysine at the C-terminus.
Key properties inferred from its composition:
- Molecular Weight: ~830–850 g/mol (estimated based on amino acid residues).
- Solubility: Likely moderate in aqueous solutions due to the presence of charged (Lys) and polar (Thr) residues, though hydrophobicity from Met, Val, and Ile may reduce solubility.
- Stability: Peptides with multiple hydrophobic residues are prone to aggregation, necessitating storage at low temperatures (e.g., –20°C or –80°C) for long-term stability .
Properties
CAS No. |
247255-14-7 |
|---|---|
Molecular Formula |
C36H68N8O10S |
Molecular Weight |
805.0 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C36H68N8O10S/c1-10-19(5)26(41-31(48)25(18(3)4)40-30(47)23(38)15-17-55-9)32(49)42-27(20(6)11-2)33(50)43-29(22(8)46)35(52)44-28(21(7)45)34(51)39-24(36(53)54)14-12-13-16-37/h18-29,45-46H,10-17,37-38H2,1-9H3,(H,39,51)(H,40,47)(H,41,48)(H,42,49)(H,43,50)(H,44,52)(H,53,54)/t19-,20-,21+,22+,23-,24-,25-,26-,27-,28-,29-/m0/s1 |
InChI Key |
MXZMUWRUBZHJIK-JUFTVGGWSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCSC)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCSC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” typically involves solid-phase peptide synthesis (SPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The general steps include:
Attachment of the first amino acid: to a resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Repetition: of deprotection and coupling steps until the desired sequence is achieved.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple reactions simultaneously, increasing efficiency and reducing human error. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), ensure the production of high-purity peptides.
Chemical Reactions Analysis
Types of Reactions
Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be modified through substitution reactions, such as the replacement of lysine’s amino group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide (H₂O₂) or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) for reduction reactions.
Substitution reagents: Various alkylating agents or acylating agents for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with altered functional groups.
Scientific Research Applications
Peptides like “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH” have diverse applications in scientific research:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their role in protein-protein interactions and cellular signaling pathways.
Medicine: Investigated for their potential as therapeutic agents, including antimicrobial peptides and peptide-based drugs.
Industry: Utilized in the development of biomaterials and as components in diagnostic assays.
Mechanism of Action
The mechanism of action of peptides depends on their specific sequence and structure. For “H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH”, the presence of hydrophobic residues (valine, isoleucine) and polar residues (threonine, lysine) can influence its interaction with biological membranes and proteins. The peptide may exert its effects by:
Binding to specific receptors: on cell surfaces, triggering downstream signaling pathways.
Inserting into lipid bilayers: , disrupting membrane integrity.
Interacting with intracellular targets: , modulating their activity.
Comparison with Similar Compounds
Sequence and Structural Features
Below is a comparison of H-Met-Val-Ile-Ile-Thr-Thr-Lys-OH with peptides of varying lengths and compositions:
Key Observations :
- Chain Length : Longer peptides (e.g., the heptapeptide) generally exhibit lower solubility due to increased hydrophobicity and molecular weight. However, charged residues (e.g., Lys in H-Ile-Lys-Val-Ala-Val-OH) can enhance solubility even in longer chains .
- Hydrophobic vs. Charged Residues : The heptapeptide’s four hydrophobic residues (Met, Val, Ile ×2) may limit solubility compared to shorter peptides like H-Lys-Thr-Tyr-OH, which contains only one hydrophobic residue (Tyr) .
- Stability : Peptides with labile residues (e.g., Cys in H-Val-Thr-Cys-Gly-OH) may require stricter storage conditions to prevent oxidation, whereas the heptapeptide’s lack of such residues suggests moderate stability .
Functional and Analytical Considerations
- Chemical Analysis: As noted in REACH guidance (), chemical analysis (e.g., HPLC, NMR) is critical for verifying peptide purity and identity but may yield ambiguous results for complex mixtures . For example, H-Ile-Lys-Val-Ala-Val-OH’s Certificate of Analysis (COA) confirms >99% purity via H-NMR and QC standards .
- Applications: Most peptides in the comparison are restricted to research use (e.g., H-Lys-Thr-Tyr-OH and H-Lys-Val-OH), avoiding human or animal trials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
